1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene

CAS No.: 1628808-31-0

Cat. No.: VC2736196

Molecular Formula: C8H6BrF3

Molecular Weight: 239.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1628808-31-0 |

|---|---|

| Molecular Formula | C8H6BrF3 |

| Molecular Weight | 239.03 g/mol |

| IUPAC Name | 1-bromo-4-(1,1-difluoroethyl)-2-fluorobenzene |

| Standard InChI | InChI=1S/C8H6BrF3/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3 |

| Standard InChI Key | HNNKGPAATYFZCV-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=C(C=C1)Br)F)(F)F |

| Canonical SMILES | CC(C1=CC(=C(C=C1)Br)F)(F)F |

Introduction

Chemical Structure and Identification

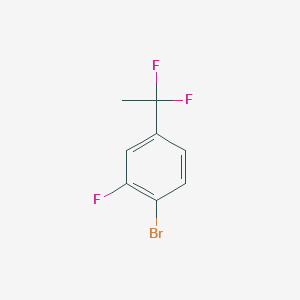

1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene features a benzene ring with three key substituents: a bromine atom at position 1, a fluorine atom at position 2, and a 1,1-difluoroethyl group at position 4. This specific arrangement creates a chemically versatile molecule with multiple reactive sites. The presence of both bromine and fluorine atoms, along with the difluoroethyl group, contributes to the compound's unique electronic distribution and reactivity profile, distinguishing it from other halogenated aromatics.

The compound is identified by several standard chemical identifiers, which are essential for database searches and regulatory documentation. Its CAS registry number is 1628808-31-0, providing a unique identifier for chemical inventory systems and regulatory purposes. The molecular formula C8H6BrF3 indicates the exact atomic composition, while the molecular weight of 239.03 g/mol reflects its mass properties that influence various physical characteristics .

Standardized chemical nomenclature systems provide additional identification methods. The IUPAC name ensures consistent naming across scientific literature, while the InChI and SMILES notations offer machine-readable representations of the structure that facilitate computational chemistry applications and database integration. These identifiers collectively enable precise tracking and referencing of this compound in scientific and regulatory contexts.

Table 1. Chemical Identifiers for 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene

| Identifier Type | Value |

|---|---|

| Molecular Formula | C8H6BrF3 |

| Molecular Weight | 239.03 g/mol |

| CAS Number | 1628808-31-0 |

| IUPAC Name | 1-bromo-4-(1,1-difluoroethyl)-2-fluorobenzene |

| InChI | InChI=1S/C8H6BrF3/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3 |

| InChIKey | HNNKGPAATYFZCV-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=C(C=C1)Br)F)(F)F |

Physical and Chemical Properties

The physical and chemical properties of 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene are significantly influenced by its halogenated structure and the presence of the difluoroethyl group. Based on structural analysis and comparison with similar compounds, this substance is expected to be a colorless to pale yellow liquid at room temperature. The combined presence of bromine, fluorine, and the difluoroethyl group typically results in a higher density compared to non-halogenated aromatics, likely in the range of 1.6-1.7 g/mL, similar to other bromofluorobenzenes .

Solubility characteristics of this compound reflect its halogenated nature. It is expected to have limited water solubility due to its predominantly hydrophobic character, while maintaining good solubility in organic solvents such as dichloromethane, chloroform, acetone, and various alcohols. The presence of the difluoroethyl group enhances lipophilicity while the fluorine atom contributes to unique solubility patterns that differ from non-fluorinated analogs. These properties make it particularly useful in applications requiring lipophilic compounds, such as certain pharmaceutical and agrochemical formulations.

The electronic properties of 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene are particularly noteworthy. Both the fluorine atom and difluoroethyl group exert strong electron-withdrawing effects through inductive and field mechanisms, creating an electron-deficient aromatic system. This electronic configuration influences the compound's reactivity patterns, particularly in nucleophilic and electrophilic reactions. The bromine atom, while also electronegative, serves primarily as a leaving group in various synthetic transformations, making this compound valuable as a chemical intermediate.

Spectroscopic identification of 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene can be achieved through various analytical techniques. The 19F NMR spectrum would show characteristic signals for both the aromatic fluorine and the difluoroethyl group fluorines, creating a distinctive pattern. The 1H NMR would display signals for the aromatic protons and the methyl group of the difluoroethyl moiety, while mass spectrometry would reveal a characteristic isotope pattern due to the presence of bromine with its natural isotopes.

Synthesis Methods

Several viable synthetic routes can be employed to produce 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene, drawing on established methodologies for halogenated aromatic compounds. Each approach offers distinct advantages and challenges depending on the available starting materials and desired scale of production.

Bromination of Fluorinated Precursors

A direct approach involves the selective bromination of 4-(1,1-difluoroethyl)-2-fluorobenzene. This methodology typically employs bromine (Br2) as the brominating agent in the presence of a Lewis acid catalyst such as aluminum tribromide (AlBr3) or iron(III) bromide (FeBr3). The reaction conditions must be carefully controlled to ensure regioselectivity, with temperature typically maintained between 0-10°C to minimize side reactions . The electronic effects of the existing fluorine and difluoroethyl substituents direct the incoming bromine to the desired position on the aromatic ring.

The procedure involves dissolving the fluorinated precursor in an inert solvent such as dichloromethane or carbon tetrachloride, followed by the careful addition of the catalyst (typically 0.01-0.1 equivalents). Bromine is then added dropwise at the controlled temperature, and the reaction is monitored until completion. After quenching with water to decompose the catalyst, the organic layer is separated, and the product is purified through distillation or column chromatography.

Installation of the Difluoroethyl Group

An alternative synthetic strategy begins with bromofluorobenzene derivatives and introduces the difluoroethyl group through various methods. One approach utilizes cross-coupling reactions similar to those employed for other fluorinated aromatics. For example, a palladium-catalyzed cross-coupling between 1-bromo-2-fluorobenzene and an appropriate difluoroethyl source could potentially yield the desired product after optimization.

Another method involves building the difluoroethyl group through a sequence of transformations. This might include initial formation of an acyl derivative followed by deoxofluorination using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The specific reaction conditions would need to be optimized to achieve high yields and selectivity.

Industrial Production Considerations

For larger-scale production, several factors become important. The choice of catalyst, reaction temperature, and solvent system significantly impacts both yield and purity. Aluminum bromide catalysis has been documented for similar bromination reactions of fluorobenzene derivatives, offering efficient conversion under controlled conditions . Solvent selection balances considerations of solubility, safety, and environmental impact, with chlorinated solvents being common choices despite their environmental concerns.

Purification methods also require careful consideration at industrial scale. Distillation under reduced pressure offers an efficient separation method for these types of compounds, taking advantage of the relatively high boiling points characteristic of brominated aromatics. Column chromatography, while effective at laboratory scale, becomes less practical for industrial production due to solvent consumption and throughput limitations.

Chemical Reactivity

The chemical reactivity of 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene is dominated by its halogenated nature and the presence of the difluoroethyl group. These structural features create multiple reactive sites that can be selectively engaged in various transformations, making this compound versatile in synthetic applications.

Comparison with Structurally Similar Compounds

Understanding how 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene compares to related compounds provides valuable insights into its distinctive properties and potential applications. Several structural analogs differ in either the nature or position of substituents, resulting in meaningful variations in chemical behavior.

1-Bromo-4-fluorobenzene represents the simplest structural relative, lacking the difluoroethyl group entirely. This compound has established commercial importance as a high production volume chemical, with annual production exceeding 1 million pounds in the United States and 2 million pounds in Europe . Its applications include serving as an intermediate in pharmaceutical and agrochemical synthesis and as an internal standard in gas chromatography-mass spectrometry. The substantial difference in molecular weight (175.0 g/mol versus 239.03 g/mol for the target compound) contributes to different physical properties including lower boiling point and reduced lipophilicity . These differences highlight how the difluoroethyl group in the target compound significantly modifies its behavior and potential applications.

Several compounds featuring difluoromethyl groups instead of the 1,1-difluoroethyl group present in the target compound show subtle but important structural variations. 1-Bromo-4-(difluoromethyl)-2-fluorobenzene differs only in having a difluoromethyl (-CHF2) rather than a 1,1-difluoroethyl (-CF2CH3) group . With a molecular weight of 225.01 g/mol, it exhibits similar reactivity at the bromine position but different steric profile and likely different metabolic properties. The absence of the methyl group results in a slightly smaller molecular volume and potentially different binding characteristics in biological systems.

Current Research and Future Perspectives

Research on 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene represents a specialized area within the broader field of fluorinated aromatics. While direct studies on this specific compound appear limited in the current literature, its structural features position it within several active research domains that hold promise for future applications and discoveries.

In medicinal chemistry, interest in difluoroethyl groups has grown substantially in recent years. This functional group offers a valuable balance of properties particularly desirable in drug development. As noted in studies of similar compounds, "Fluorine increases membrane permeability but reduces aqueous solubility," highlighting the delicate equilibrium that medicinal chemists seek to achieve. The difluoroethyl moiety is increasingly recognized as a bioisostere for various functional groups including ethyl and hydroxymethyl groups, potentially enabling the optimization of pharmacokinetic properties while maintaining target binding. Future research may explore 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene as a building block for constructing compound libraries targeting specific biological pathways or disease mechanisms.

Synthetic methodology development represents another promising research direction. The presence of multiple reactive sites in 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene creates opportunities for developing selective functionalization methods. Researchers working on site-selective cross-coupling reactions, C-H activation strategies, or novel halogen-selective transformations might find this compound valuable as a model substrate for method development and optimization. Advances in these areas could expand the synthetic utility of this and related compounds, enabling access to previously challenging molecular architectures.

Agrochemical research continues to benefit from fluorinated aromatic building blocks similar to the target compound. The incorporation of fluorinated moieties has become a standard strategy in modern crop protection products, enhancing properties like rainfastness, photostability, and biological activity. As regulatory pressures drive the development of more selective and environmentally benign agrochemicals, compounds like 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene may find increased utility as intermediates in creating next-generation products with improved safety profiles and efficacy.

Materials science applications represent a relatively unexplored frontier for this specific compound. Fluorinated aromatics generally contribute valuable properties to materials including enhanced thermal stability, unique surface properties, and distinctive optical characteristics. The specific combination of substituents in 1-Bromo-4-(1,1-difluoroethyl)-2-fluorobenzene could potentially offer novel properties in applications such as liquid crystals, electronic materials, or surface-modified polymers. Future research might explore its incorporation into advanced materials for specialized applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume